CHO-Ph-PEG3-amine TFA

Descripción general

Descripción

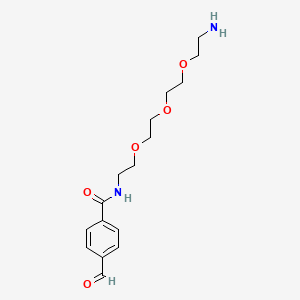

CHO-Ph-PEG3-amine TFA is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The molecular weight is 324.4 and the molecular formula is C16H24N2O5 .

Molecular Structure Analysis

The molecular structure of this compound consists of a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The molecular formula is C16H24N2O5.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.4 and a molecular formula of C16H24N2O5 . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Biomedical Applications and Hydrogel Development CHO-Ph-PEG3-amine TFA and similar compounds are instrumental in creating biomedical applications such as tissue adhesives and hydrogels. Notably, a study developed a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel with potential applications in wound healing and regenerative medicine. The hydrogel demonstrated high adhesive strength, controlled stiffness, swelling properties, and favorable biological interactions, indicating its potential for various biomedical applications (Strehin et al., 2010).

Nanoparticle Surface Modification for Biomedical Applications Surface modification of nanoparticles is another area where compounds like this compound are used. A study focused on modifying the surface chemistry of superparamagnetic iron-oxide nanoparticles (SPIONs) with various coatings, including PEGylation, and investigated their impact on cytotoxicity and cellular uptake in CHO-K1 cells. The research emphasized the significance of surface coatings in engineering nanoparticles for biomedical applications, such as magnetic resonance imaging (MRI) and controlled drug delivery (Hanot et al., 2015).

Chemical Modification for Biomedical Material Development Chemical modification using compounds like this compound can result in materials with unique properties suitable for biomedical applications. For instance, N-Methylene phosphonic chitosan (NMPC) was modified with poly(ethylene glycol)-aldehyde (PEG-CHO) of different molecular weights, resulting in crosslinked NMPC derivatives. These materials exhibited enhanced water swelling, hygroscopicity, and suitability for medical material items, demonstrating the versatility of PEG-CHO in developing functional biomedical materials (Ramos et al., 2006).

Functionalization for Drug Delivery and Imaging The ability to functionalize nanoparticles with compounds like this compound enables the creation of advanced drug delivery systems and imaging agents. A study synthesized fluorinated poly (lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) nanoparticles, modifying them with trifluoroacetamide (TFA) for different imaging modalities, including MRI and optical imaging. These nanoparticles showed potential for monitoring and imaging in osteoarthritis, highlighting the multifunctional capabilities of such functionalized nanoparticles (Zerrillo et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Ald-Ph-PEG3-amine TFA salt are primary amines, carboxylic acids, activated NHS ester groups, and other carbonyl compounds . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

Ald-Ph-PEG3-amine TFA salt contains a benzaldehyde group and a terminal primary amine . The benzaldehyde group is capable of undergoing reactions with primary amines . The terminal primary amine can react with carboxylic acids, activated NHS ester groups, and other carbonyl compounds .

Pharmacokinetics

The hydrophilic peg linkers in the compound are known to increase its water solubility in aqueous environments , which could potentially enhance its bioavailability.

Action Environment

The hydrophilic PEG linkers in Ald-Ph-PEG3-amine TFA salt increase the water solubility of the compound in aqueous environments . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and the pH of the environment.

Propiedades

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c17-5-7-21-9-11-23-12-10-22-8-6-18-16(20)15-3-1-14(13-19)2-4-15/h1-4,13H,5-12,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRACXWPHXUFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)